Allylsyringol

Description

Structure

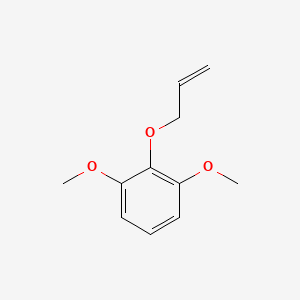

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-14-11-9(12-2)6-5-7-10(11)13-3/h4-7H,1,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIVYBWBUQPWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280391 | |

| Record name | Allylsyringol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-54-0 | |

| Record name | Allylsyringol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylsyringol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogenesis of Allylsyringol

Natural Sources and Distribution

Allylsyringol is found in a variety of natural and processed sources, from the structural components of plants to the metabolic products of microorganisms and the flavor profiles of certain foods and beverages.

Lignin (B12514952), a complex polymer in plant cell walls, is a significant source of this compound. rsc.orgnih.gov The depolymerization of lignin, a process that breaks down this polymer into smaller, valuable aromatic compounds, often yields this compound among other phenolic derivatives. rsc.orgacs.org This process is a key step in biorefineries, which aim to convert biomass into biofuels and other valuable chemicals. nih.gov Various methods, including pyrolysis, oxidative, and reductive depolymerization, can be used to break down lignin and produce this compound. rsc.org

The composition of lignin varies between plant species, which in turn affects the products of depolymerization. nih.gov For example, the pyrolysis of genetically modified poplar trees, which have altered lignin composition, has been studied to increase the production of specific bio-aromatics like this compound. nih.gov

Table 1: Lignin Depolymerization Products

| Product | Chemical Class |

| This compound | Phenol (B47542) |

| Syringol | Phenol |

| 4-Propenylsyringol | Phenol |

| 4-Propylsyringol | Phenol |

| Guaiacol | Phenol |

This compound has been identified in several plant species. For instance, it is a known constituent of Illicium dunnianum, a species of flowering plant. nih.govspectrabase.com It is also found in Santalum album, commonly known as Indian sandalwood. nih.gov The essential oil from the heartwood of Santalum album is economically important and contains a wide array of terpenoids. zenodo.orgmdpi.comresearchgate.netdergipark.org.tr

The yeast Saccharomyces cerevisiae, a microbe central to baking and brewing, produces this compound as a metabolite. nih.gov The study of the complete set of small-molecule metabolites, or the metabolome, of this yeast has confirmed the presence of this compound. nih.govcncb.ac.cn Research into the metabolome of different strains of S. cerevisiae, such as flor and wine yeasts, provides insights into their metabolic processes during fermentation. nih.govnih.gov

This compound contributes to the flavor and aroma of various processed foods and beverages. It has been reported in smoked foods like pork belly and sausage, where it imparts a characteristic smoky, meaty, and bacon-like flavor. chemicalbook.comfragranceu.com The compound is also found in natural smoked flavorings. chemicalbook.com

Furthermore, this compound has been identified in nutmeg (Myristica fragrans), where it was first isolated from the essential oil. thegoodscentscompany.comsigmaaldrich.com It is also a component of sherry and red wine, contributing to their complex flavor profiles. chemicalbook.comresearchgate.net The aging of beverages like brandy in oak casks can also lead to the extraction of this compound from the wood. researchgate.nethawaiibevguide.com

Table 2: Processed Natural Products Containing this compound

| Product | Source/Process |

| Smoked Pork Belly | Smoking of food |

| Smoked Sausage | Smoking of food |

| Nutmeg | Spice |

| Sherry | Fermented beverage |

| Red Wine | Fermented beverage |

| Brandy | Aged spirit |

Identification in Microbial Metabolomes (e.g., Saccharomyces cerevisiae)

Biosynthetic Pathways and Precursors

The formation of this compound in biological systems involves specific enzymatic pathways.

In plants, this compound is synthesized through the phenylpropanoid pathway. This pathway produces a variety of phenolic compounds from the amino acid phenylalanine. A key precursor to this compound is sinapyl alcohol. researchgate.net

The enzymatic conversion of related compounds to this compound has been a subject of research. For example, eugenol (B1671780) oxidase is an enzyme that can act on 4-allylphenols. researchgate.net While vanillyl-alcohol oxidase (VAO) is a versatile biocatalyst for a range of phenolic compounds, it is not active with 4-allylsyringol. sci-hub.se However, a variant of eugenol oxidase, the I427A mutant, has shown increased efficiency in converting 2,6-dimethoxy-4-allylphenol (this compound). researchgate.netresearchgate.net This engineered enzyme facilitates the production of sinapyl alcohol from this compound. researchgate.net

Furthermore, laccase, another type of enzyme, is responsible for the production of quinone methide from 2,6-dimethoxy-4-allyl phenol, highlighting a different enzymatic transformation of this compound.

Biotransformation of Related Phenylpropanoids

The biosynthesis of this compound is intricately linked to the metabolism of other phenylpropanoids. Microorganisms, particularly bacteria and fungi, play a crucial role in the transformation of these related compounds through enzymatic processes. Key precursors in these pathways include sinapic acid and sinapyl alcohol. wikipedia.org

A primary pathway involves the enzymatic decarboxylation of sinapic acid. This reaction is catalyzed by the enzyme phenolic acid decarboxylase (PAD), which is found in a variety of microorganisms. mdpi.comresearchgate.net The action of PAD on sinapic acid results in the formation of 4-vinylsyringol (also known as canolol), an isomer of this compound. mdpi.comresearchgate.netmdpi.com While the direct product is the vinyl isomer, the potential for subsequent isomerization to the more stable allyl form exists. ethz.ch

Several microorganisms have been identified for their capacity to perform these transformations. The fungus Neolentinus lepideus has been shown to effectively convert sinapic acid into 4-vinylsyringol (canolol). mdpi.comresearchgate.net Similarly, certain strains of lactic acid bacteria, such as Lactiplantibacillus plantarum, can transform hydroxycinnamic acids into their corresponding 4-vinyl derivatives. acs.org While many PAD enzymes show a preference for other substrates like ferulic acid or p-coumaric acid, specific enzymes with high activity towards sinapic acid have been identified. researchgate.netbiorxiv.org For instance, a native PAD from N. lepideus (NlePAD) exhibits significant activity in decarboxylating sinapic acid. researchgate.net

The table below summarizes the biotransformation of sinapic acid into its vinyl derivative by various microorganisms.

Furthermore, this compound itself serves as a substrate in other biotransformation reactions. The enzyme eugenol oxidase (EUGO) can catalyze the conversion of this compound to sinapyl alcohol. researchgate.net This reaction is particularly efficient with engineered variants of the enzyme, such as the I427A mutant. Sinapyl alcohol is a critical monolignol, a primary building block for the synthesis of lignin and lignans (B1203133) like syringaresinol (B1662434). wikipedia.orgresearchgate.net This positions this compound as an important intermediate in the broader phenylpropanoid metabolic network.

The table below details the enzymatic conversion of this compound.

These biotransformation pathways highlight the dynamic role of this compound and its related phenylpropanoids within plant and microbial metabolism, demonstrating how these compounds are synthesized and further converted into other valuable molecules.

Synthetic Methodologies and Chemical Derivatization of Allylsyringol

Strategies for Total Synthesis

The total synthesis of allylsyringol and its derivatives can be achieved through various organic chemistry reactions. While specific total synthesis routes for this compound itself are not extensively detailed in the provided results, the principles of related syntheses can be applied. For instance, the formal total synthesis of (–)-presphaerene involved a key step of cross-metathesis of methallyl halides. A general approach to synthesizing this compound could involve the allylation of syringol (2,6-dimethoxyphenol). This would typically be achieved by reacting syringol with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile to displace the halide from the allylating agent.

Another potential strategy involves a Claisen rearrangement of an allyl ether of 2,6-dimethoxyphenol. This would involve the initial formation of allyl 2,6-dimethoxyphenyl ether, which upon heating, would rearrange to form 4-allyl-2,6-dimethoxyphenol (B1196327) (this compound). molaid.com

Reductive Catalytic Fractionation of Lignocellulosic Biomass for this compound Production

Reductive Catalytic Fractionation (RCF) is a "lignin-first" biorefinery strategy that enables the selective conversion of lignin (B12514952) from intact lignocellulosic biomass into phenolic monomers. rsc.orgkuleuven.be This process involves treating the biomass with an organic solvent, typically an alcohol, at elevated temperatures (150-250 °C) in the presence of a heterogeneous redox catalyst and a reducing environment. kuleuven.be The lignin is solvolytically extracted and simultaneously depolymerized and stabilized through hydrogenation. kuleuven.be

This method yields a lignin fraction with a low molecular weight, consisting of phenolic monomers and oligomers. kuleuven.be The composition of the resulting phenolic monomers, including this compound, depends on the S (syringyl) and G (guaiacyl) lignin content of the starting biomass. rsc.org RCF preserves the aromaticity of the monolignols, resulting in phenol-based products. rsc.org The process is advantageous as it prevents the condensation of native lignin into more recalcitrant C-C bonded structures. rsc.org

| Parameter | Description | Significance |

|---|---|---|

| Temperature | Typically ranges from 150 to 250 °C. kuleuven.be | Influences the rate of lignin depolymerization and solvolysis. |

| Catalyst | Heterogeneous redox catalysts (e.g., transition metals). rsc.org | Promotes C-O bond cleavage and hydrogenation, stabilizing the lignin fragments. |

| Solvent | Organic alcohols (e.g., methanol, ethanol). rsc.org | Acts as a solvent for lignin extraction and can also serve as a hydrogen source. |

| Feedstock | Lignocellulosic biomass (e.g., wood, grasses). kuleuven.be | The S/G lignin ratio of the biomass determines the product distribution. rsc.org |

Biocatalytic Approaches for this compound Production and Conversion

Biocatalysis offers a green and highly selective alternative for the production and transformation of this compound. mdpi.comgesundheitsindustrie-bw.de Enzymes, as natural catalysts, can operate under mild conditions and exhibit remarkable specificity. gesundheitsindustrie-bw.de

Enzyme-Mediated Transformations (e.g., using vanillyl-alcohol oxidase)

Vanillyl-alcohol oxidase (VAO) is a flavoenzyme that can catalyze the oxidation of a variety of phenolic compounds. researchgate.netnih.govresearchgate.net VAO from Penicillium simplicissimum is a well-studied example. researchgate.netresearchgate.net This enzyme can convert 4-allylphenols, such as eugenol (B1671780) and chavicol, into their corresponding cinnamyl alcohols. rug.nl Specifically, VAO can oxidize 4-allyl-2,6-dimethoxyphenol (this compound). researchgate.netnih.gov A VAO from Diplodia corticola (DcVAO) has shown remarkably high activity towards 2,6-substituted substrates like this compound. researchgate.net The oxidation of this compound by VAO leads to the formation of sinapyl alcohol. researchgate.net

The catalytic efficiency of VAO can be enhanced through protein engineering. For instance, random mutagenesis of VAO has generated mutants with significantly increased reactivity towards certain substrates. nih.gov

Tailored Oxidase/Peroxidase Systems in Synthesis

Coupled enzyme systems, particularly oxidase/peroxidase systems, provide an efficient route for synthesizing valuable compounds from this compound. researchgate.netnih.gov In such a system, an oxidase generates hydrogen peroxide (H₂O₂) as a byproduct, which is then utilized by a peroxidase in a subsequent oxidation step. researchgate.netnih.gov

A notable example is the one-pot synthesis of syringaresinol (B1662434) from 2,6-dimethoxy-4-allylphenol (this compound). researchgate.net This process uses a tailored system comprising eugenol oxidase (EUGO) and horseradish peroxidase (HRP). researchgate.net The EUGO, particularly an engineered I427A mutant, efficiently oxidizes this compound to sinapyl alcohol, producing H₂O₂ in the process. researchgate.net The HRP then utilizes this in-situ generated H₂O₂ to catalyze the dimerization of sinapyl alcohol into syringaresinol. researchgate.net This cascade reaction is highly efficient and provides a biocatalytic route to valuable lignans (B1203133) from lignin-derived monomers. researchgate.net

| Enzyme | Source Organism (Example) | Reaction Catalyzed | Product from this compound |

|---|---|---|---|

| Vanillyl-alcohol Oxidase (VAO) | Penicillium simplicissimum, Diplodia corticola researchgate.netresearchgate.net | Oxidation of the allyl side chain. rug.nl | Sinapyl alcohol. researchgate.net |

| Eugenol Oxidase (EUGO) | Rhodococcus sp. nih.gov | Oxidation of the allyl side chain. researchgate.net | Sinapyl alcohol. researchgate.net |

| Horseradish Peroxidase (HRP) | Armoracia rusticana | Oxidative dimerization of sinapyl alcohol. researchgate.net | Syringaresinol (from the sinapyl alcohol intermediate). researchgate.net |

Structural Modifications and Derivative Synthesis

The chemical structure of this compound allows for various modifications to produce a range of valuable derivatives.

Formation of Arylindane Diols from this compound and Isothis compound

Arylindane diols are a class of compounds that can be synthesized from lignin-derived monomers and have potential applications as antioxidants. rsc.org The synthesis of diisothis compound (DiAS), an arylindane diol, can be achieved from this compound (AS). rsc.org This typically involves an initial isomerization of this compound to isothis compound (IAS), where the double bond in the side chain shifts from the terminal position to a conjugated position with the aromatic ring. rsc.org

The subsequent dimerization of isothis compound, often catalyzed by zeolites, leads to the formation of DiAS. rsc.org This process has been demonstrated with a 53% yield for DiAS. rsc.org The resulting arylindane diols, such as DiAS, are being investigated as potentially safer and more sustainable alternatives to existing synthetic antioxidants. rsc.org

Chemical Transformation Studies of this compound

This compound, also known as 4-allyl-2,6-dimethoxyphenol, is a versatile phenolic compound derived from lignin, which serves as a precursor for a variety of chemical transformations. rsc.orgnih.gov Its unique structure, featuring a phenolic hydroxyl group, two methoxy (B1213986) groups, and an allyl substituent, allows for targeted modifications to synthesize more complex and valuable molecules. google.com Research has explored several pathways for its derivatization, including oxidation, biocatalytic conversions, and dimerization.

One of the primary areas of investigation is the enzymatic transformation of this compound. It is a known substrate for various oxidoreductases. researchgate.net For instance, a specific syringyl-specific oxidase from Streptomyces cavernae (Sc4ASO) has been identified, which shows high activity on dimethoxylated substrates like this compound. nih.gov Kinetic studies have revealed that Sc4ASO exhibits strong cooperativity and can be subject to substrate inhibition depending on the structure of the para substituent. nih.gov

Biocatalytic cascades represent a significant advancement in the chemical transformation of this compound. A one-pot synthesis has been developed to produce the valuable lignan (B3055560) syringaresinol from this compound (referred to in the study as 2,6-dimethoxy-4-allylphenol). researchgate.net This process utilizes a tailored enzyme system. Initially, an engineered eugenol oxidase (EUGO) variant, I427A, oxidizes this compound to produce sinapyl alcohol. researchgate.net The hydrogen peroxide generated in this first step is then consumed in situ by horseradish peroxidase (HRP) to catalyze the dimerization of sinapyl alcohol into syringaresinol. researchgate.net This optimized cascade reaction is highly efficient, achieving high yields on a preparative scale. researchgate.net

Beyond enzymatic methods, this compound undergoes other chemical transformations. It can be oxidized to form quinone derivatives or reduced to the corresponding alcohol. Furthermore, the phenolic hydroxyl group can be functionalized to create polymerizable monomers. google.com This involves reacting this compound with reagents like methacrylic anhydride, often in the presence of a tertiary amine catalyst, to attach a polymerizable group. google.com Another transformation involves the zeolite-catalyzed dimerization of this compound to form diisothis compound (DiAS), a novel arylindane diol with potential applications as a sustainable antioxidant. rsc.org For analytical purposes, this compound can be derivatized using reagents like dansyl chloride to improve its detection in liquid chromatography-mass spectrometry (LC-MS) analyses. explorationpub.com

Theoretical studies using Density Functional Theory (DFT) have also been employed to investigate the chemical reactivity of this compound, particularly its mechanism in scavenging hydroperoxyl radicals, which is a fundamental chemical transformation related to its antioxidant properties. rsc.orgresearchgate.net

Interactive Data Table: Summary of this compound Chemical Transformations

| Transformation Type | Reagent / Catalyst | Product(s) | Research Focus | Citation(s) |

| Biocatalytic Oxidation / Dimerization | Eugenol Oxidase (I427A variant), Horseradish Peroxidase (HRP) | Sinapyl alcohol, Syringaresinol | One-pot synthesis of a high-value lignan. | researchgate.net |

| Biocatalytic Oxidation | Streptomyces cavernae 4-allyl syringol oxidase (Sc4ASO) | Oxidized derivatives | Understanding enzyme kinetics and selectivity. | researchgate.netnih.gov |

| Dimerization | Zeolite Catalysis | Diisothis compound (DiAS) | Synthesis of novel sustainable antioxidants. | rsc.org |

| Oxidation | General Oxidizing Agents | Quinone derivatives | General chemical reactivity studies. | |

| Reduction | Reducing Agents (e.g., sodium borohydride) | Corresponding alcohols | General chemical reactivity studies. | |

| Polymerizable Monomer Synthesis | Methacrylic anhydride, Tertiary amine catalyst | This compound methacrylate | Creation of bio-based polymers. | google.com |

| Analytical Derivatization | Dansyl chloride | Dansylated this compound | Improving detection in LC-MS analysis. | explorationpub.com |

| Radical Scavenging | Hydroperoxyl radicals (theoretical study) | Radical adducts | Investigating antioxidant mechanisms. | rsc.orgresearchgate.net |

Interactive Data Table: Research Findings on Biocatalytic Conversion to Syringaresinol

| Parameter | Finding | Source |

| Substrate | 2,6-Dimethoxy-4-allylphenol (this compound) | researchgate.net |

| Enzyme 1 | Eugenol Oxidase (EUGO) - I427A mutant | researchgate.net |

| Function of Enzyme 1 | Oxidizes this compound to sinapyl alcohol | researchgate.net |

| Enzyme 2 | Horseradish Peroxidase (HRP) | researchgate.net |

| Function of Enzyme 2 | Utilizes H₂O₂ from the first reaction to dimerize sinapyl alcohol | researchgate.net |

| Final Product | Syringaresinol | researchgate.net |

| Process Type | One-pot biocatalytic cascade reaction | researchgate.net |

| Yield | 81% on a 1-gram semi-preparative scale | researchgate.net |

Advanced Analytical Techniques for Allylsyringol Research

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating allylsyringol from other compounds, a crucial step for accurate quantification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.orgthermofisher.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and identified based on their mass-to-charge ratio. thermofisher.comscioninstruments.com This technique offers high sensitivity, allowing for the detection of trace amounts of substances. wikipedia.org

Pyrolysis-GC/MS (Py-GC/MS) is a variation of GC-MS used for the analysis of complex, non-volatile materials. measurlabs.comeag.com In this method, the sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments (pyrolyzates). eag.com These fragments are then separated and identified by GC-MS. eag.com Py-GC/MS is particularly useful for characterizing complex materials like lignin (B12514952), from which this compound can be derived. measurlabs.com Studies have utilized Py-GC/MS to analyze the composition of materials such as Eucalyptus globulus wood and bagasse furfural (B47365) residue, identifying this compound as a pyrolysis product. core.ac.ukqut.edu.au For instance, the Py-GC/MS analysis of tagasaste fibers has also successfully identified this compound among the released compounds. csic.es

Table 1: GC-MS and Py-GC/MS Applications in this compound Research

| Technique | Application | Key Findings |

|---|---|---|

| GC-MS | Identification and quantification of volatile compounds in aged wine spirits. | This compound was identified as a volatile phenol (B47542) in aged wine spirits, with its concentration being a predictive variable. x-mol.netuab.pt |

| Py-GC/MS | Analysis of lignin composition in various biomasses. | This compound was identified as a pyrolysis product from Eucalyptus globulus wood, tagasaste fibers, and bagasse furfural residue. core.ac.ukqut.edu.aucsic.es |

| Py-GC/MS | Study of wood degradation by fungi. | Changes in the relative abundance of this compound and other lignin-derived compounds were observed after fungal treatment of Eucalyptus globulus wood. core.ac.uk |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.comresearchgate.net The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. shimadzu.com The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.orgshimadzu.com

When coupled with mass spectrometry, HPLC becomes an even more powerful tool. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of MS. measurlabs.comrsc.org This hyphenated technique is highly sensitive and can be used to analyze a wide variety of compounds, including those that are not volatile enough for GC-MS. measurlabs.com Research has demonstrated the use of LC-MS for the identification of compounds like this compound in complex mixtures such as those from aged wine spirits. uab.pt

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) takes the analysis a step further by using two stages of mass spectrometry. creative-proteomics.com This provides greater selectivity and sensitivity, making it ideal for analyzing complex samples and identifying unknown compounds. creative-proteomics.combioxpedia.com

Table 2: HPLC and Hyphenated Techniques in this compound Research

| Technique | Application | Key Findings |

|---|---|---|

| HPLC | Separation and quantification of phenolic compounds. | Used to identify and quantify products from the treatment of fermentation inhibitors, including this compound. google.com |

| LC-MS | Identification of compounds in complex natural product extracts. | Enabled the identification of gallotannins, ellagitannins, and allyl-syringol in aged wine spirits. uab.pt |

| LC-MS/MS | Sensitive and selective quantification of small molecules. | While not specifically detailing this compound, the technique's high sensitivity is noted for detecting small molecules in various biological matrices. bioxpedia.com |

Gas Chromatography-Mass Spectrometry (GC-MS) and Pyrolysis-GC/MS (Py-GC/MS)

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and studying the chemical properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about a molecule's structure and dynamics. sigmaaldrich.comyoutube.com It is based on the magnetic properties of atomic nuclei. wikipedia.org In NMR, the sample is placed in a strong magnetic field and irradiated with radiofrequency waves, causing certain nuclei to absorb energy and transition to a higher energy state. sigmaaldrich.com The resulting NMR spectrum provides information about the chemical environment of each nucleus, allowing for the determination of the molecule's structure. wikipedia.org

Two-dimensional NMR (2D-NMR) techniques, such as COSY and HSQC, provide even more detailed structural information by showing correlations between different nuclei within the molecule. github.iorutgers.edu These techniques are invaluable for assigning the complex NMR spectra of molecules like this compound and confirming its structure. qut.edu.aucsic.es For example, 2D-HSQC-NMR spectroscopy has been used to characterize the structural features of lignin from which this compound can be derived. qut.edu.au

Table 3: NMR Spectroscopy in this compound Research

| Technique | Application | Key Findings |

|---|---|---|

| NMR Spectroscopy | Structural elucidation of lignin and its derivatives. | Used to characterize hardwood milled wood lignin and technical lignins, providing insights into the structural units that can form this compound. csic.es |

| 2D-HSQC-NMR | Detailed structural analysis of lignin. | Provided detailed structural information on bagasse and its lignin components, which include precursors to this compound. qut.edu.au |

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of a sample. wikipedia.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. nih.gov FTIR is a versatile and non-destructive technique that can be used to analyze solids, liquids, and gases. wikipedia.org

In the context of this compound research, FTIR can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), methoxy (B1213986) (-OCH3), and allyl (C=C) groups. It has been used in conjunction with other techniques to study the reaction mechanisms of lignin, where this compound is a key intermediate. ethz.ch It has also been applied to characterize the chemical structure of alkali lignin and bagasse furfural residue. scribd.comscispace.com

Table 4: FTIR Spectroscopy in this compound Research

| Technique | Application | Key Findings |

|---|---|---|

| FTIR Spectroscopy | Characterization of lignin and its reaction products. | Used to study the structural changes in lignin during various chemical processes, where this compound can be formed or consumed. ethz.chscribd.com |

| FTIR Spectroscopy | Analysis of functional groups in biomass components. | Employed to characterize the functional groups present in bagasse furfural residue and its lignin. scispace.com |

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a sample. sci-hub.se This absorption is related to the electronic transitions within the molecules and can be used for both quantitative analysis and to study reaction kinetics and mechanisms. sci-hub.senih.gov It is a relatively simple, inexpensive, and non-destructive method. sci-hub.se

In research related to this compound, UV-Vis spectroscopy has been employed to monitor the concentration of soluble lignin fractions during reductive conversion processes. mit.edu It has also been used in mechanistic studies to understand the reactions involving lignin and its derivatives. ethz.ch The technique can be integrated with HPLC as a detector to identify and quantify compounds in liquid streams. sci-hub.se

Table 5: UV-Vis Spectroscopy in this compound Research

| Technique | Application | Key Findings |

|---|---|---|

| UV-Vis Spectroscopy | Monitoring lignin conversion. | Used to determine the concentration of the acid-soluble lignin fraction during hydrolysis studies. qut.edu.aumit.edu |

| UV-Vis Spectroscopy | Mechanistic studies of lignin reactions. | Employed to understand the reaction mechanisms of lignin, where this compound is an intermediate. ethz.ch |

| UV-Vis Spectrophotometer | Analysis of phenolic compounds in wine spirits. | Used to measure the absorbance of compounds like vanillin, which is structurally related to this compound. mdpi.com |

Fourier-Transform Infrared (FTIR) Spectroscopy

Computational Chemistry Approaches for Reactivity and Mechanism Prediction

Computational chemistry provides powerful, non-experimental tools to investigate the properties and reactivity of molecules like this compound at the atomic level. walshmedicalmedia.comnsps.org.ng These methods allow for the detailed exploration of reaction mechanisms and the prediction of chemical behavior, offering insights that can complement and guide laboratory research. walshmedicalmedia.comnumberanalytics.com For this compound, computational approaches are particularly valuable for elucidating its antioxidant mechanisms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating molecular properties and predicting reactivity. numberanalytics.commdpi.com DFT calculations are employed to determine thermodynamic and kinetic parameters for the antioxidant activity of phenolic compounds, including this compound. researchgate.netnih.gov

In the study of this compound (often abbreviated as HAs), DFT has been used to explore its mechanisms for scavenging reactive oxygen species, particularly the hydroperoxyl radical (HOO•). researchgate.netnih.govrsc.org Researchers utilize specific functionals, such as M06-2X, with extended basis sets like 6-311++G(d,p) to achieve accurate results. sciprofiles.com These calculations can model the compound's behavior in different environments, such as in physiological (aqueous) and non-polar (lipid-like) media. researchgate.netnih.gov

The primary antioxidant mechanisms for phenolic compounds that can be analyzed using DFT include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. samipubco.com

Radical Adduct Formation (RAF): The free radical adds to the antioxidant molecule. samipubco.com

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. This mechanism is often followed by proton transfer (SET-PT). rsc.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron. This pathway is significant in polar solvents. rsc.orgsamipubco.com

DFT calculations provide the foundational thermodynamic data, such as bond dissociation enthalpy (BDE) and Gibbs free energy (ΔG), for each potential reaction pathway, allowing researchers to determine the most favorable antioxidant mechanisms for this compound. rsc.orgmdpi.com

Research employing the QM-ORSA protocol has elucidated the kinetics of this compound's antioxidant action. researchgate.netrsc.org The calculations reveal the contributions of different reaction mechanisms based on their respective activation energies and rate constants. rsc.org The tables below present kinetic data from a DFT-based study on the reaction of this compound (HAs) with the hydroperoxyl radical in different solvents.

Table 1: Calculated Activation Gibbs Free Energies (ΔG‡) for the Reaction of this compound with HOO• Data sourced from a study by Rusdipoetra et al. (2024). All values are in kcal/mol.

| Reaction Site | Mechanism | Water (kcal/mol) | Pentyl Ethanoate (kcal/mol) |

| 4-OH | HAT | 14.1 | 18.0 |

| C7 | RAF | 17.5 | 17.6 |

| C8 | RAF | 14.7 | 15.1 |

| C9 | RAF | 24.3 | 24.5 |

Table 2: Calculated Rate Constants (k) for the Reaction of this compound with HOO• at 298.15 K Data sourced from a study by Rusdipoetra et al. (2024). All values are in M⁻¹s⁻¹.

| Reaction Site | Mechanism | Water (M⁻¹s⁻¹) | Pentyl Ethanoate (M⁻¹s⁻¹) |

| 4-OH | HAT | 2.14 × 10³ | 3.19 × 10⁰ |

| C7 | RAF | 1.15 × 10¹ | 8.84 × 10⁰ |

| C8 | RAF | 4.67 × 10² | 1.14 × 10² |

| C9 | RAF | 1.25 × 10⁻⁵ | 8.01 × 10⁻⁶ |

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a computational tool used to analyze chemical reactivity and understand the origins of activation barriers in chemical reactions. theochem.nlillinois.edu The model decomposes the potential energy (ΔE) along a reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). theochem.nl

ΔE = ΔE_strain + ΔE_int

The strain energy is the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt at any point along the reaction coordinate. rsc.orgtheochem.nl The interaction energy is the actual interaction (including electrostatic, exchange, and orbital interactions) between the two deformed reactants. theochem.nl This analysis provides a detailed explanation for why activation barriers are high or low. researchgate.net

In the context of this compound's antioxidant activity, ASM has been utilized to explain the reactivity differences between the Hydrogen Transfer (HT) and Radical Adduct Formation (RAF) mechanisms. researchgate.netrsc.orgsciprofiles.com This represents a novel application of the model to understand the peroxyl radical scavenging process by syringol derivatives. researchgate.netnih.gov Thermodynamic and kinetic assessments alone can be insufficient to rationally explain the different energy requirements for various reaction pathways. rsc.orgresearchgate.net ASM helps to uncover the underlying properties and behaviors of the reactants throughout the reaction. rsc.orgresearchgate.net

A key finding from the ASM analysis of this compound is that the increase in interaction energy, resulting from the formation of intermolecular hydrogen bonds during the reaction, is a critical factor that accelerates the hydrogen transfer process. researchgate.netsciprofiles.comrsc.org By dissecting the energy profile of the reaction, ASM provides a more profound understanding of the factors that govern the antioxidant efficiency of this compound. rsc.org

Biological Activities and Molecular Mechanisms of Allylsyringol

Allylsyringol, also known as 4-allylsyringol or methoxyeugenol, is a phenolic compound derived from the depolymerization of lignin (B12514952), a major waste product in the biofuel and paper industries. nih.gov This aryl propanoid phenolic derivative has garnered scientific interest for its diverse biological activities, particularly its antioxidant and anti-inflammatory effects. scielo.br

Antioxidant Activity and Radical Scavenging Mechanisms

This compound's antioxidant capabilities are primarily attributed to its ability to neutralize reactive oxygen species (ROS), such as the hydroperoxyl radical (HOO•), through various chemical pathways. researchgate.net The core of its activity lies in the reactivity of its phenolic hydroxyl group. scielo.br Computational studies using Density Functional Theory (DFT) have elucidated the specific mechanisms by which it scavenges free radicals. researchgate.net

The Hydrogen Atom Transfer (HAT) mechanism is a predominant pathway for the radical scavenging activity of this compound. researchgate.net In this process, the phenolic hydroxyl (-OH) group of this compound donates its hydrogen atom to a free radical, thereby neutralizing it. researchgate.net Theoretical studies show that this pathway is highly favored and occurs more spontaneously than other mechanisms, particularly in both physiological (water) and non-polar (lipid) environments. researchgate.net The HAT mechanism involving the phenolic group is considered the most significant contributor to its antioxidant action. researchgate.net

The Single Electron Transfer (SET) mechanism is another potential pathway for antioxidant activity, particularly in polar solvents. researchgate.net This process involves the transfer of a single electron from the antioxidant molecule to the free radical. However, for this compound and related syringol derivatives, thermodynamic calculations have shown that the SET reaction is not a thermodynamically viable or favored pathway for scavenging hydroperoxyl radicals. researchgate.net While a related mechanism, Sequential Proton Loss Electron Transfer (SPLET), shows thermodynamic viability in polar media, the direct SET mechanism is considered less significant for this compound's antioxidant action. researchgate.net

Theoretical studies have quantified the kinetic and thermodynamic parameters for the antioxidant reactions of this compound (HAs) against the hydroperoxyl radical (HOO•). researchgate.net These parameters, including Gibbs free energy (ΔG) and reaction rate constants (k), reveal the spontaneity and speed of the different scavenging mechanisms. The HAT mechanism from the phenolic group is consistently shown to be the most favorable pathway in both water and lipid (pentyl ethanoate) media. researchgate.net

Table 1: Thermodynamic and Kinetic Data for this compound (HAs) Radical Scavenging Data derived from theoretical calculations against HOO• radical at 298.15 K. researchgate.net

| Mechanism | Medium | Gibbs Free Energy (ΔG, kcal/mol) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| HAT (from -OH) | Water | -24.4 | 1.94 x 10⁷ |

| HAT (from -OH) | Lipid | -18.7 | 3.19 x 10⁷ |

| RAF (at C1) | Water | -10.9 | 1.15 x 10⁶ |

| RAF (at C1) | Lipid | -1.1 | 1.25 x 10² |

| RAF (at C5) | Water | -10.9 | 1.15 x 10⁶ |

| RAF (at C5) | Lipid | -1.1 | 1.25 x 10² |

The antioxidant capacity of this compound has been compared with other related syringol derivatives both theoretically and experimentally. pucrs.br A 2024 theoretical study compared 4-allylsyringol (HAs) with syringol (Hs), 4-propenylsyringol (HPns), and 4-propylsyringol (HPs). nih.gov The study found that while all derivatives are potent scavengers, 4-propylsyringol (HPs) was predicted to have the highest rate constant in both polar and non-polar media. researchgate.net An earlier experimental study from 2007 compared a group of 2,6-dimethoxyphenols, including this compound, using methods like the DPPH radical scavenging assay. pucrs.br This study found that within this group, the antioxidant capacity varied based on the substituent at the para position. pucrs.br Generally, 2,6-dimethoxyphenols were found to be less potent antioxidants than dihydroxybenzenes but more potent than 2-methoxyphenols. pucrs.br

Table 2: Comparative Antioxidant Efficiency of Syringol Derivatives Data from experimental DPPH radical scavenging assay. pucrs.br

| Compound | Type | Antiradical Efficiency (AE) x 10³ |

|---|---|---|

| Syringol | 2,6-dimethoxyphenol | 1.48 |

| 4-Methylsyringol | 2,6-dimethoxyphenol | 2.50 |

| 4-Allylsyringol | 2,6-dimethoxyphenol | 1.78 |

| Acetosyringone | 2,6-dimethoxyphenol | 0.09 |

Kinetic and Thermodynamic Parameters of Antioxidant Reactions

Anti-inflammatory Effects and Associated Signaling Pathways

This compound has demonstrated significant anti-inflammatory activity in various experimental models. researchgate.netpucrs.br Its effects are linked to the modulation of key signaling pathways and cellular processes involved in the inflammatory response.

A primary mechanism for its anti-inflammatory action is the suppression of the Nuclear Factor kappa-B (NF-κB) signaling pathway. researchgate.netpucrs.br NF-κB is a critical transcription factor family that regulates the expression of numerous pro-inflammatory genes. wikipedia.org In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, treatment with this compound (methoxyeugenol) was shown to inhibit the NF-κB pathway. researchgate.netpucrs.br This suppression led to a significant reduction in the influx of inflammatory cells (macrophages and neutrophils) into the lungs and a decreased release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). pucrs.br

Furthermore, this compound has been identified as an inhibitor of neutrophil extracellular trap (NET) formation. pucrs.br NETs are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap pathogens, but their excessive formation can lead to tissue damage and inflammation. utah.edufrontiersin.org The ability of this compound to suppress NET formation represents a novel anti-inflammatory mechanism, providing further evidence for its potential use in controlling inflammation-related diseases. pucrs.br

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

This compound, a member of the phenylpropanoid family, is implicated in the modulation of the inflammatory response through its influence on pro-inflammatory cytokines. These signaling molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), are pivotal in orchestrating the inflammatory cascade. mdpi.com Elevated levels of these cytokines are associated with a pro-inflammatory state and the pathogenesis of numerous chronic diseases. nih.gov

Research into structurally similar compounds provides insight into the potential mechanisms of this compound. For instance, 2-Allylphenol has been shown to reduce the release of the pro-inflammatory mediators TNF-α and IL-1β. nih.gov Similarly, allyl isothiocyanate, another related compound, significantly decreases the production of TNF-α and IL-6 in activated microglia, the primary immune cells of the central nervous system. nih.gov The ability of these related molecules to curb the expression of key cytokines suggests that this compound may exert its anti-inflammatory effects through similar pathways, representing a crucial area for ongoing investigation. The modulation of these cytokines is a key aspect of its therapeutic potential in inflammatory conditions. mdpi.comfrontiersin.org

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, JNK, COX-2, iNOS)

The anti-inflammatory properties of this compound are further understood by examining its impact on critical intracellular signaling pathways. The activation of pathways involving Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and c-Jun N-terminal Kinase (JNK) is a hallmark of the inflammatory response, leading to the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). semanticscholar.orgresearchgate.net

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. mdpi.comrsc.org Its ability to inhibit the growth of both Gram-negative and Gram-positive bacteria highlights its potential as a broad-spectrum antimicrobial agent. nih.gov This activity is valuable for the pharmaceutical industry, which is continually searching for new compounds to combat microbial infections. rsc.org

Research has specifically identified its efficacy against several common bacteria, as detailed in the table below.

| Pathogen | Type | Finding | Reference |

| Escherichia coli | Gram-negative | Growth inhibition | mdpi.com |

| Klebsiella pneumoniae | Gram-negative | Growth inhibition | mdpi.com |

| Staphylococcus aureus | Gram-positive | Growth inhibition | mdpi.com |

The antimicrobial action of related compounds, such as 4-allylbenzene-1,2-diol, has been shown to involve damage to the bacterial cell membrane, suggesting a potential mechanism for this compound as well. neurores.org

Neuroprotective Potential

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and the subsequent release of inflammatory mediators, is a key feature of many neurodegenerative diseases. nih.govresearchgate.net this compound's anti-inflammatory properties are directly relevant to its neuroprotective potential. mdpi.com By suppressing pro-inflammatory cytokines and inhibiting signaling pathways like NF-κB and MAPK, this compound can likely mitigate the neurotoxic effects of chronic inflammation. nih.govcore.ac.uk

The mechanism for this neuroprotection can be modeled on the action of allyl isothiocyanate, which has been shown to protect neuroblastoma cells from toxicity induced by activated microglia. nih.gov This protection is achieved by controlling the JNK/NF-κB/TNF-α signaling axis, which is crucial in the neuroinflammatory process. nih.gov The ability to quell microglial activation and the resulting inflammatory cascade is a promising therapeutic strategy for neurodegenerative conditions. researchgate.net

Potential for Neuroprotective Drug Development

The demonstrated biological activities of this compound make it an attractive candidate for the development of new neuroprotective drugs. mdpi.compharmjournal.ru The search for novel therapeutic agents that can protect neurons from damage is a critical task in modern pharmacology, although it is fraught with challenges. nih.govresearchgate.net

This compound's profile, which includes anti-inflammatory and potential neuroprotective effects, positions it as a promising lead compound. mdpi.com Its structural relationship to other neuroprotective agents, like certain MAO inhibitors and other phenylpropanoids, further supports its potential in this area. psychiatry-psychopharmacology.com Future research may focus on optimizing its structure to enhance efficacy and exploring its application in models of neurological disorders like epilepsy, for which it has already shown initial promise. mdpi.com

Anticancer and Chemopreventive Activities

Chemoprevention involves the use of natural or synthetic agents to suppress or prevent cancer development. nih.gov Phenylpropanoids, including derivatives of this compound, have been investigated as potential cancer chemopreventive agents. psychiatry-psychopharmacology.com The anticancer properties of natural compounds are often attributed to their ability to modulate various cellular processes, including apoptosis, cell cycle, and inflammation. ijsrtjournal.com

A study on phenylpropanoids isolated from Illicium plants tested their ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), an assay used to identify potential anti-tumor promoters. The results indicated that prenylated derivatives of this compound showed potent inhibitory activity.

| Compound | Description | IC₅₀ (mol ratio/TPA) | Reference |

| 4-allyl-2-methoxy-6-(3-methyl-2-butenyl)phenol | Prenylated phenylpropanoid | 224 | psychiatry-psychopharmacology.com |

| 4-allyl-2,6-dimethoxy-3-(3-methyl-2-butenyl)phenol | Prenylated phenylpropanoid | 217 | psychiatry-psychopharmacology.com |

The potent activity of these related compounds suggests that the presence of a prenyl group on the phenylpropanoid structure plays a significant role in their anti-tumor promoting effects. psychiatry-psychopharmacology.com This indicates that this compound itself could serve as a valuable scaffold for developing new cancer chemopreventive agents. psychiatry-psychopharmacology.com

Modulation of DNA Adduct Formation and DNA Fragmentation

Enzyme Regulation and Inhibition Studies

This compound, also known as 4-allyl-2,6-dimethoxyphenol (B1196327), is a substrate for certain enzymes. researchgate.netnih.gov Vanillyl-alcohol oxidase (VAO) is a flavoenzyme that can catalyze the oxidation of a variety of phenolic compounds. researchgate.netsci-hub.se While VAO is active on many substrates, some studies have found that it is not active with 4-allylsyringol. researchgate.net

In contrast, eugenol (B1671780) oxidase (EUGO), another oxidase, has shown activity with 4-allylsyringol, converting it to sinapyl alcohol. researchgate.net Enzyme engineering efforts have led to the development of EUGO variants, such as the I427A mutant, which exhibit improved efficiency in this conversion. researchgate.net

A vanillyl alcohol oxidase from Diplodia corticola (DcVAO) has demonstrated notably high activity with 2,6-substituted substrates like 4-allyl-2,6-dimethoxyphenol. nih.gov

Table 1: Enzyme Activity with this compound

| Enzyme | Activity with this compound | Notes |

|---|---|---|

| Vanillyl-alcohol oxidase (VAO) | Inactive | General VAO from Penicillium simplicissimum. researchgate.net |

| Eugenol oxidase (EUGO) | Active | Converts this compound to sinapyl alcohol. researchgate.net |

| EUGO (I427A mutant) | More efficient | Structure-inspired engineered mutant. researchgate.net |

The catalytic mechanisms of enzymes that interact with phenolic compounds like this compound are of significant interest. For vanillyl-alcohol oxidase, studies on the oxidative demethylation of 4-(methoxymethyl)phenol (B1201506) have provided insights into its mechanism. These studies suggest the formation of a p-quinone methide intermediate following the initial transfer of a hydride to the flavin cofactor. researchgate.netsci-hub.se

The covalent attachment of the flavin cofactor to the protein in enzymes like VAO is believed to enhance their oxidative power by increasing the redox potential of the flavin. researchgate.net In the case of EUGO, the catalytic center is a solvent-inaccessible cavity, and structural comparisons with VAO have helped to explain its substrate selectivity. researchgate.net The conversion of 2,6-dimethoxy-4-allylphenol by EUGO generates hydrogen peroxide, which can then be utilized by other enzymes like horseradish peroxidase in one-pot cascade reactions. researchgate.net

Role in Regulation of Biochemical Pathways

This compound, also known as methoxyeugenol, participates in and modulates several key biochemical pathways, influencing cellular processes from cell cycle regulation to secondary metabolite biosynthesis.

One of the significant roles of this compound is its interaction with the p53/p21 signaling pathway. sigmaaldrich.comnih.gov This pathway is a critical regulator of the cell division cycle and is frequently found to be dysregulated in cancer. nih.gov The tumor suppressor protein p53 can activate the transcription of the CDKN1A gene, which produces the p21 protein. nih.gov The p21 protein, a cyclin-dependent kinase inhibitor, can then prevent the phosphorylation of the retinoblastoma (RB) protein, leading to the formation of the RB-E2F complex. This complex represses the transcription of numerous genes required for cell cycle progression, ultimately causing cell cycle arrest. nih.gov Research indicates that this compound can modulate this pathway, which is a key mechanism in its observed suppression of human endometrial cancer cell proliferation. sigmaaldrich.com Downregulation of genes essential for the G2 phase and mitosis through the related p53-p21-DREAM-CDE/CHR pathway is a principal mechanism for p53-induced G2/M cell cycle arrest. nih.gov

In the realm of plant biochemistry, this compound serves as an important precursor in the biosynthesis of more complex phenolic compounds. It is a substrate for oxidative coupling reactions that lead to the formation of lignans (B1203133), such as syringaresinol (B1662434). Furthermore, enzymatic studies utilizing eugenol oxidase have shown that this compound can be oxidized to form sinapyl alcohol, providing valuable insights into the metabolic pathways of phenolic compounds in plants.

This compound and related syringol derivatives are also recognized for their antioxidant activity, which is rooted in their ability to neutralize hydroperoxyl and other free radicals. researchgate.net This free-radical scavenging is a fundamental biochemical process that protects cells from oxidative stress.

Table 1: Summary of Biochemical Pathways Modulated by this compound

| Pathway | Modulating Effect | Cellular/Biochemical Outcome |

| p53/p21 Pathway | Modulation of pathway components | Regulation of cell cycle; suppression of cancer cell proliferation. sigmaaldrich.com |

| Lignan (B3055560) Biosynthesis | Precursor for oxidative coupling | Formation of syringaresinol. |

| Phenolic Metabolism | Substrate for eugenol oxidase | Conversion to sinapyl alcohol. |

| Free Radical Scavenging | Neutralization of reactive oxygen species | Reduction of oxidative stress. researchgate.net |

Modulation of Topoisomerases

Topoisomerases are essential enzymes that manage the topological state of DNA in the cell. researchgate.net They catalyze the breaking and rejoining of the DNA backbone, allowing the strands to pass through one another to relieve torsional stress that arises during processes like DNA replication and transcription. researchgate.net Due to their critical role, particularly in rapidly dividing cells like cancer cells, topoisomerases have become major targets for anticancer drugs. researchgate.netnumberanalytics.com

Phenolic compounds, including flavonoids and their derivatives, have been widely studied as topoisomerase inhibitors. umed.pl These compounds can interfere with the enzymes' activity in several ways, acting as catalytic inhibitors or as "poisons" that stabilize the transient DNA-topoisomerase complex, leading to permanent DNA strand breaks and subsequent cell death. researchgate.netnih.gov

This compound, as a phenolic compound derived from lignin, belongs to a class of molecules investigated for topoisomerase inhibitory activity. Research into natural compounds has identified dual inhibitors of both topoisomerase I and topoisomerase II as particularly promising leads for cancer therapy. plos.org Studies on plant extracts containing related phenylpropanoids have demonstrated inhibitory activity against DNA topoisomerases. While direct, extensive studies on this compound's specific interaction are emerging, its structural class is a known source of topoisomerase modulators. The inhibition of topoisomerase II, for instance, can block DNA relaxation, leading to potent anti-proliferative effects. nih.gov

Table 2: Topoisomerase Inhibition by Phenolic Compounds

| Enzyme Target | Class of Inhibitor | Mechanism of Action | Relevance |

| Topoisomerase I | Phenolic Compounds | Catalytic inhibition or stabilization of enzyme-DNA complex. researchgate.net | Inhibition of DNA replication and transcription, leading to apoptosis. researchgate.net |

| Topoisomerase II | Phenolic Compounds | Prevention of DNA relaxation and decatenation. nih.gov | Induction of permanent DNA double-strand breaks, crucial for anti-cancer effects. nih.gov |

Receptor Binding and Ligand Interactions

In Silico Docking Studies (e.g., Adenosine A2a receptor)

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor), such as a protein or enzyme. nih.gov This method is instrumental in structure-based drug design, allowing for the screening of vast chemical libraries against a specific therapeutic target. nih.govplos.org

The Adenosine A2A receptor (A2AR) is a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for conditions like Parkinson's disease and for its role in cancer immunotherapy. plos.orgbiorxiv.org The availability of high-resolution crystal structures of the A2AR has facilitated numerous structure-based drug discovery efforts. nih.govplos.org

In a typical in silico docking study involving a compound like this compound and the A2AR, the three-dimensional structure of the ligand is computationally fitted into the binding pocket of the receptor. A scoring function is then used to estimate the binding energy (often expressed in kcal/mol), where a more negative score generally indicates a stronger, more favorable interaction. nih.gov These simulations can also identify key amino acid residues within the receptor's active site that form hydrogen bonds or other interactions with the ligand, providing a molecular-level understanding of the binding mechanism. biorxiv.orgnih.gov

For example, studies on other phenolic compounds and natural products targeting the A2AR have successfully identified novel antagonists. nih.gov The docking results for these compounds are often compared to a known standard or reference ligand to gauge their potential efficacy. The output of such a study would typically include the predicted binding affinity and a list of the specific interactions stabilizing the ligand-receptor complex.

Table 3: Illustrative Example of In Silico Docking Data for A2A Receptor

Note: This table is a representative example of data generated in a typical molecular docking study and does not represent experimentally confirmed results for this compound itself.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Reference Antagonist (e.g., ZM241385) | -10.5 | Asn253, Phe168, Glu169 |

| This compound | -7.2 | Ser277, His278 |

| Compound X | -8.5 | Asn253, Ile274 |

| Compound Y | -6.8 | Phe168, Met177 |

Pharmacological and Toxicological Research on Allylsyringol

In Vitro Toxicological Assessment

In vitro studies provide a foundational understanding of a compound's interaction with cells in a controlled environment. These assays are crucial for preliminary screening of cytotoxicity, genotoxicity, and other specific cellular responses.

Cytotoxicity Studies on Cell Lines (e.g., human embryonic kidney cells)

The cytotoxicity of compounds is often evaluated using cell lines like Human Embryonic Kidney 293 (HEK293) cells. creative-biolabs.com These cells are a standard model for initial toxicity screening due to their human origin and robust growth, making them relevant for assessing kidney-specific toxic effects. creative-biolabs.com While direct studies on allylsyringol's cytotoxicity in HEK293 cells are not extensively detailed in the provided results, research on similar phenolic compounds like syringol has shown concentration-dependent cytotoxicity in this cell line. researchgate.net For instance, exposure of HEK293 cells to syringol at concentrations from 0.5 to 2 mg/L induced cytotoxic effects. researchgate.net Overexpression of certain microRNA clusters in HEK293T cells has also been shown to induce apoptosis, highlighting the utility of this cell line in studying cell death pathways. nih.gov

Genotoxicity Evaluation (e.g., in vitro assays like mouse lymphoma assay)

The Mouse Lymphoma Assay (MLA) is a widely utilized in vitro test to assess the genotoxic potential of chemical substances. springernature.comnamsa.com It can detect a broad range of genetic damage, including gene mutations and chromosomal alterations, by targeting the thymidine (B127349) kinase (Tk) gene. springernature.comresearchgate.netresearchgate.net A theoretical study examining the physicochemical and toxicity parameters of several syringol derivatives predicted that syringol itself may have potential for mutagenicity, while this compound was not highlighted for this concern. researchgate.net However, specific experimental data from the MLA on this compound was not found in the search results. The standard MLA protocol typically involves a short treatment period of 3-6 hours, but longer 24-hour treatments have been introduced to enhance the detection of certain types of mutagens. nih.gov

Neurotoxicity Assessment (e.g., neuroblastoma cells)

The human neuroblastoma cell line, SH-SY5Y, is a frequently used in vitro model for neurotoxicity studies. nih.govnih.gov These cells can be differentiated into neuron-like cells, making them relevant for investigating the effects of chemicals on the nervous system. nih.gov Studies on various compounds have utilized SH-SY5Y cells to explore mechanisms of neurotoxicity, such as oxidative stress, apoptosis, and mitochondrial dysfunction. nih.govjsurgmed.commdpi.com For example, exposure of SH-SY5Y cells to certain pyrethroids induced cytotoxicity, increased reactive oxygen species (ROS) and nitric oxide (NO) production, and led to apoptosis. mdpi.com Similarly, bisphenol A (BPA) has been shown to reduce the viability of SH-SY5Y cells. jrespharm.com While these studies establish the SH-SY5Y cell line as a robust model, specific research detailing the neurotoxic effects of this compound on these cells was not present in the provided search results.

In Vivo Preclinical Investigations

In vivo studies in animal models are essential for understanding the systemic effects of a compound, including its potential toxicity during development and its broader biological activities.

Zebrafish Embryo Model Studies (e.g., teratogenicity, embryotoxicity, oxidative stress, apoptosis)

The zebrafish (Danio rerio) embryo is a well-established model for assessing developmental and acute toxicity due to its rapid, external development and optical transparency. researchgate.net This model is used to evaluate endpoints such as mortality, hatching rates, malformations (teratogenicity), and organ-specific toxicity. researchgate.netcabidigitallibrary.orgnih.gov

Studies on compounds structurally related to this compound, such as syringol, have demonstrated toxic effects in zebrafish embryos. Syringol exposure led to dose-dependent embryotoxicity, including developmental abnormalities like yolk sac and pericardial edema, skeletal defects, and reduced heart rate. researchgate.net Furthermore, syringol induced significant oxidative stress, evidenced by an increase in reactive oxygen species (ROS) and lipid peroxidation, and a decrease in glutathione (B108866) levels. researchgate.net It also triggered apoptosis in the larvae. researchgate.net

Other studies using the zebrafish model have also linked chemical exposure to oxidative stress and apoptosis. mdpi.commdpi.com For instance, exposure to certain chemicals resulted in increased ROS levels, decreased superoxide (B77818) dismutase activity, and a higher number of apoptotic cells. These findings underscore the utility of the zebrafish model in elucidating the mechanisms of toxicity, such as oxidative stress and apoptosis, which could be relevant for assessing this compound. mdpi.comnih.gov

Table 1: Summary of Toxicological Endpoints in Zebrafish Models for Related Phenolic Compounds

| Endpoint | Observation with Syringol Exposure (0.5-2 mg/L) | General Findings in Zebrafish Toxicity Studies |

|---|---|---|

| Embryotoxicity | Dose-dependent growth abnormalities. researchgate.net | Increased mortality and malformation rates. |

| Teratogenicity | Yolk sac edema, pericardial edema, skeletal abnormality. researchgate.net | Delayed hatching, growth retardation. cabidigitallibrary.org |

| Cardiotoxicity | Significantly decreased heart rate. researchgate.net | Pericardial edema. researchgate.net |

| Oxidative Stress | Increased ROS, lipid peroxidation; decreased glutathione. researchgate.net | Imbalance between ROS production and antioxidant defenses. mdpi.com |

| Apoptosis | Activation of apoptosis in larvae. researchgate.net | Increased number of apoptotic cells, particularly in affected organs. |

Murine Models for Biological Activity and Safety

Murine models, such as mice, are frequently used in preclinical research to investigate the biological activity and safety of compounds in a mammalian system. jax.org Recent studies have explored the effects of this compound in mouse models of seizures. nih.gov In these studies, administration of this compound resulted in a significant reduction in seizure intensity and mortality rates in various induced seizure models. nih.gov Electroencephalographic (EEG) analysis showed that the compound altered brain wave patterns, suggesting neuroprotective effects. nih.gov

Other research has pointed to the anti-inflammatory properties of this compound. In a mouse model of acute lung injury, methoxyeugenol (an alternative name for this compound) was shown to attenuate inflammation. researchgate.net These studies indicate that in addition to toxicological evaluation, murine models are valuable for exploring the potential therapeutic activities of this compound.

Table 2: Compound Names Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 4-Allyl-2,6-dimethoxyphenol (B1196327), Methoxyeugenol, 2,6-Dimethoxy-4-allylphenol nih.gov |

| Syringol | - |

| Guaiacol | - |

| Catechol | - |

| Bisphenol A | BPA |

| Syringic acid | - |

| Eugenol (B1671780) | - |

| Myristicin | - |

| Allicin | - |

| Resveratrol | - |

| Indirubin | - |

| Menadione | - |

Acute Toxicity Studies

Acute toxicity studies are fundamental in assessing the potential hazards of a substance after a single exposure. For this compound, these studies have primarily focused on the oral route of administration in rodent models.

Research has established the median lethal dose (LD50) of this compound. In a study involving both male and female rats, the oral LD50 was determined to be 2000 mg/kg. thegoodscentscompany.comperflavory.comfragranceu.com Another source also reports a high LD50 value of 10,000 mg/kg, although the specific experimental details are not as extensively documented. niph.go.jp These findings classify this compound as having low acute toxicity via the oral route. Data regarding dermal and inhalation toxicity have not been determined. thegoodscentscompany.comperflavory.comfragranceu.com

It is important to note that while some safety data sheets indicate no available data for acute oral, inhalation, or dermal toxicity , other sources provide the specific LD50 value mentioned above. This highlights the importance of consulting multiple sources for comprehensive toxicological information. The Workplace Hazardous Materials Information System (WHMIS) has not reviewed the acute oral toxicity of 4-Allyl-2,6-dimethoxyphenol. gouv.qc.ca

Table 1: Acute Oral Toxicity of this compound

| Test Animal | Sex | Route of Administration | LD50 | Reference |

| Rat | Male & Female | Oral | 2000 mg/kg | thegoodscentscompany.comperflavory.comfragranceu.com |

| Not Specified | Not Specified | Not Specified | 10000 mg/kg | niph.go.jp |

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Understanding the ADME properties of a compound is crucial for evaluating its systemic exposure and potential for accumulation in the body. Research into the ADME profile of this compound is ongoing, with current knowledge primarily focused on its metabolic transformations.

The metabolism of this compound involves several enzymatic pathways, leading to the formation of various metabolites. A key biotransformation is its conversion to sinapyl alcohol. This reaction is catalyzed by enzymes such as eugenol oxidase. researchgate.net Engineered variants of eugenol oxidase have been shown to improve the efficiency of this conversion. researchgate.net

Furthermore, this compound is involved in the biosynthesis of more complex phenolic compounds like syringaresinol (B1662434) through oxidative coupling reactions. This process can be replicated in laboratory settings using enzymes like horseradish peroxidase in a cascade reaction with eugenol oxidase. researchgate.net The biotransformation of this compound is also relevant in the context of food science, as it is a compound found in some vinegars and its metabolism can be influenced by microbial activity during fermentation. mdpi.com

Theoretical studies using density functional theory (DFT) have explored the antioxidant mechanisms of this compound and related compounds, providing insights into their reactivity and potential biotransformation pathways in neutralizing free radicals. researchgate.netrsc.org These computational models help predict the pharmacokinetic profiles and potential toxicity of such phenolic compounds. researchgate.net

Pharmacokinetic studies provide data on the time course of a compound's absorption, distribution, metabolism, and excretion. While comprehensive in vivo pharmacokinetic data for this compound is limited, some studies provide insights.

One study identified an this compound sulfate (B86663) isomer as a metabolite in human serum and urine after the consumption of certain foods, indicating that it is absorbed and undergoes phase II metabolism. core.ac.uk In silico predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties have been conducted for this compound and related compounds to evaluate their potential as bioactive agents. researchgate.netrsc.org These predictive studies are essential in the early stages of drug development to minimize the risk of failure in later stages. rsc.org

The development of advanced analytical techniques, such as those used in human radiolabeled ADME studies, offers a pathway to obtaining more comprehensive data on the disposition of compounds like this compound in the future. nih.gov

Research Applications and Prospective Directions for Allylsyringol

Valorization of Lignin (B12514952) and Lignocellulosic Biomass for High-Value Chemicals

Lignin, an abundant and underutilized aromatic biopolymer, represents a significant renewable feedstock for the production of valuable chemicals. nih.govacs.org The process of converting this complex polymer into valuable products is known as valorization. Allylsyringol is a key product derived from the depolymerization of syringyl (S) lignin, which is one of the three main types of lignin, alongside guaiacyl (G) and p-hydroxyphenyl (H) units. nih.govmaxapress.com

The breakdown of lignocellulosic biomass, particularly from sources rich in syringyl units like eucalyptus, can yield this compound. nih.govgoogle.com Ionic liquid pretreatment is one method that has been shown to effectively break down lignin into its constituent monomers, including this compound. nih.gov The production of this compound and other syringol-type compounds has been observed to increase with higher biomass loading during this process, indicating that the breakdown of syringyl lignin is enhanced under these conditions. google.com

Reductive catalytic fractionation (RCF) is another promising technique for lignin valorization that can produce this compound. mit.edursc.org This method involves the disassembly of the lignin polymer into its monomeric phenols. rsc.org Research has demonstrated that a simulated bio-oil containing this compound can be catalytically upgraded to produce C9 hydrocarbons like propyl-cyclohexane and propyl-benzene, which are valuable as fuels and chemical intermediates. rsc.org

Table 1: Lignin Valorization Methods Producing this compound

| Valorization Method | Lignin Source/Feedstock | Key Products | Reference(s) |

|---|---|---|---|

| Ionic Liquid Pretreatment | Eucalyptus, Switchgrass | This compound, Syringol, Guaiacol, Vanillin | nih.govgoogle.com |

| Reductive Catalytic Fractionation (RCF) | Simulated bio-oil, Miscanthus | This compound, Propyl-cyclohexane, Propyl-benzene | rsc.org |

| Catalytic Hydrogenolysis | Lignin | p-Allylsyringol, p-Propyl syringol, p-Propylguaiacol | tsu.ru |

Development of Bioactive Compounds and Therapeutic Agents

This compound's chemical structure makes it a promising candidate for the development of new bioactive compounds with potential therapeutic applications. ontosight.ai

Novel Antioxidants and Anti-inflammatory Agents

This compound has demonstrated significant potential as an antioxidant and anti-inflammatory agent. ontosight.ai Its phenolic structure, particularly the hydroxyl group, allows it to scavenge free radicals and reduce oxidative stress. Oxidative stress and inflammation are key pathological processes in many chronic diseases, including atherosclerosis. mdpi.com

Studies have highlighted the antioxidant activity of this compound, which is comparable to or even higher than other similar aromatic monomers. This activity is attributed to its ability to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS). researchgate.net The presence of two methoxy (B1213986) groups on the phenol (B47542) ring further enhances its antioxidant capacity. rsc.org

The anti-inflammatory effects of this compound are also under investigation. Inflammation is a complex biological response, and chronic inflammation contributes to various diseases. mdpi.comnih.gov Bioactive compounds like this compound can modulate inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. mdpi.complos.org The development of novel antioxidants and anti-inflammatory agents from natural sources like lignin is a growing area of research, with this compound being a compound of significant interest. ontosight.aimaxapress.comorgprints.orgcolab.ws

Neuropharmacological Applications

Research into the neuropharmacological applications of this compound is an emerging field. ontosight.ai Phenolic compounds, in general, have been investigated for their neuroprotective effects. Recent studies have explored the effects of 4-allyl-2,6-dimethoxyphenol (B1196327) in mouse models of seizures. nih.gov The study found that the compound increased the latency to seizures and reduced their duration and intensity in various models. nih.gov Furthermore, EEG analysis showed changes in brain wave patterns, suggesting a protective effect against seizure activity. nih.gov These findings indicate that this compound may have potential as a basis for developing new treatments for neurological disorders like epilepsy. google.comnih.gov

Anticancer Drug Discovery Leads

This compound has been identified as a compound with potential anticancer properties. fupress.net It is a component of various plant extracts that have been traditionally used in medicine. researchgate.net For example, it has been detected in Cynanchum viminale, a plant whose extracts have shown cytotoxic effects on cancer cells. fupress.net

The anticancer activity of phenolic compounds is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. fupress.net While research is still in the early stages, the structural features of this compound make it a person of interest for further investigation as a lead compound in anticancer drug discovery. nih.govnih.govnumberanalytics.com

Biotechnological Applications (e.g., Enzyme Engineering and Biocatalysis)